4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

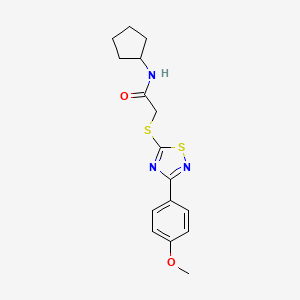

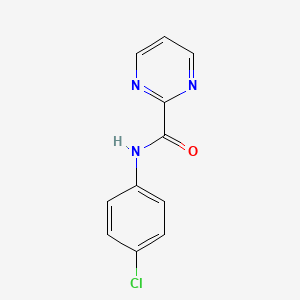

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as BEN, is a small molecule with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da . This compound has shown potential in various fields of research and industry due to its unique physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . For a more detailed analysis of the molecular structure, you may refer to resources such as ChemSpider or PubChem .科学的研究の応用

Chemoselective N-benzoylation of Aminophenols

Chemoselective N-benzoylation employing benzoylisothiocyanates has been investigated for the synthesis of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is explained via the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack. This methodology could potentially apply to the synthesis and application of compounds like 4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide in chemoselective N-benzoylation reactions (Singh, Lakhan, & Singh, 2017).

Synthesis and Characterization

A specific study detailed the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline, including experimental conditions that maximize yield and purity. This highlights the potential for creating derivatives of this compound with similar methods (Ning-ren, 2012).

Pharmacological Activities

The synthesis and pharmacological activities of derivatives like N-(3-hydroxyphenyl)Benzamide have been studied. These compounds were synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating the potential pharmacological applications of related benzamide derivatives (Abbasi et al., 2014).

Antimicrobial Properties

New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have been synthesized and tested for antimicrobial activity. These compounds showed activity against various bacterial and fungal strains at low concentrations, suggesting that modifications of the this compound structure could enhance antimicrobial properties (Limban et al., 2011).

Corrosion Inhibition

A study on N-Phenyl-benzamide derivatives demonstrated their use as corrosion inhibitors for mild steel in acidic conditions. This suggests the potential application of benzamide derivatives, including those related to this compound, in protecting metals from corrosion (Mishra et al., 2018).

特性

IUPAC Name |

4-benzoyl-N-(4-ethoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-2-29-18-12-13-19(20(14-18)24(27)28)23-22(26)17-10-8-16(9-11-17)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTYBAIRYIEVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)

![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)

![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)

![3-(1,2,4-Triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2555210.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)